Benzeneethanamine, N-phenyl-

Descripción

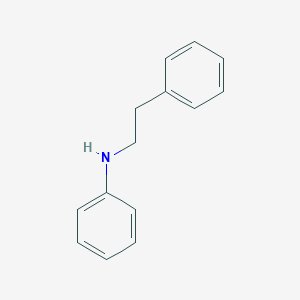

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUFZACIJMPYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061938 | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1739-00-0 | |

| Record name | N-(2-Phenylethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1739-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Benzeneethanamine, N Phenyl

Oxidation Reactions of the Amine Moiety and Aromatic Rings

The oxidation of N-phenyl-benzeneethanamine can occur at both the amine nitrogen and the aromatic rings, leading to a variety of products. The specific outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

The aromatic rings of N-phenyl-benzeneethanamine are also subject to oxidation. In the context of related diphenylamine (B1679370) derivatives, palladium/copper co-catalyzed oxidative C-H/C-H carbonylation has been used to synthesize acridones, which involves the formation of new rings through functionalization of the C-H bonds on the phenyl groups. bohrium.com Furthermore, the halogenation of diphenylamine non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to influence their bioactivation into quinone-species metabolites, indicating that the aromatic rings can be oxidized, and that this process is influenced by the presence of other substituents. researchgate.net

| Reactant | Oxidizing Agent/Catalyst | Product(s) | Reference |

| Diphenylamine | Iron(III) sulfate | Diphenylbenzidine, Diphenylbenzidine violet | ekb.eg |

| Diphenylamine | Potassium dichromate/acid | Diphenylbenzidine, Diphenylbenzidine violet | kfs.edu.eg |

| Diphenylamines | Pd/Cu co-catalyst, CO | Acridones | bohrium.com |

Reduction Reactions Leading to Secondary and Tertiary Amine Derivatives

Reduction reactions involving N-phenyl-benzeneethanamine or its precursors can lead to the formation of other secondary or tertiary amines. A common synthetic route to produce N-phenyl-benzeneethanamine itself involves the reductive amination of phenylacetone (B166967) with aniline (B41778).

A key reaction is the reduction of an imine intermediate. For instance, the reaction of 4-methoxyphenylacetone (B17817) with N-benzylamine produces an imine, which is then hydrogenated in the presence of a platinum on carbon catalyst to yield racemic 4-methoxy-α-methyl-N-(phenylmethyl) benzene (B151609) ethanamine. google.com Similarly, reductive amination using reducing agents like sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride (B8407120) can be employed. google.com

The synthesis of N,N-disubstituted phenethylamines can be achieved through a two-step process starting from a nitrile. For example, (3,4-dimethoxyphenyl)acetonitrile reacts with dimethylamine (B145610) in the presence of copper(I) chloride to form an acetamidine, which is then reduced to N,N-dimethylhomoveratrylamine. orgsyn.org This general method can be applied to prepare various secondary or tertiary amines. orgsyn.org

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The phenyl rings of N-phenyl-benzeneethanamine are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. pdx.edumasterorganicchemistry.commsu.educhemistry.coach The substitution pattern is directed by the activating or deactivating nature of the substituent already present on the ring. The amino group, being an activating group, directs incoming electrophiles to the ortho and para positions.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. chemistry.coachchemguide.co.uk For phenethylamine (B48288) derivatives, to avoid side reactions at the amino group, it is often protected before nitration. For example, β-phenylethylamine can be reacted with an acyl group protecting agent, followed by nitration with concentrated nitric acid in concentrated sulfuric acid. google.com The nitro group is predominantly introduced at the para-position of the phenyl ring. google.comrsc.org Subsequent deprotection yields the p-nitrophenylethylamine. google.com

Halogenation: Halogenation of benzene and its derivatives involves the reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃. chemistry.coach For diphenylamine derivatives, halogenation with chlorine or bromine can lead to polyhalogenated products. researchgate.net The extent and position of halogenation depend on the reaction conditions and the existing substituents on the aromatic rings. researchgate.netresearchgate.net

| Reaction Type | Reagents | Electrophile | Typical Product(s) | Reference |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | p-Nitro substituted derivative | chemguide.co.ukgoogle.comrsc.org |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ | Ortho- and para-halogenated derivatives | chemistry.coachresearchgate.net |

Multi-Component Coupling (MCC) Reactions Involving Benzeneethanamine, N-phenyl- Precursors

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow the formation of complex molecules from three or more starting materials in a single step. Precursors to N-phenyl-benzeneethanamine, such as phenylethylamine and aniline, are frequently used in various MCRs.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgbeilstein-journals.org Phenylethylamine derivatives have been utilized as the amine component in Ugi reactions to synthesize peptidomimetics and other complex structures. scribd.comscielo.brbeilstein-journals.org For example, a stereoselective Ugi reaction between Schöllkopf's isocyanide, acetaldehyde, thioacetic acid, and 4-methoxy-phenylethylamine has been reported. beilstein-journals.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide, yielding an α-acyloxy carboxamide. While not directly involving an amine, its products can be further transformed, and it is often mentioned in the context of isocyanide-based MCRs alongside the Ugi reaction. scielo.br

The Petasis reaction , or borono-Mannich reaction, is a three-component reaction of a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. acs.org This reaction is a versatile method for creating carbon-nitrogen bonds.

A three-component coupling of aliphatic amines, o-phenolic ketones, and organoboronic acids has been developed, where phenylethylamine was shown to be a suitable amine substrate, yielding the corresponding N-alkylated product. nih.gov

| MCR Name | Components | Product Type | Reference |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | wikipedia.orgbeilstein-journals.org |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | scielo.br |

| Petasis Reaction | Boronic Acid, Amine, Carbonyl Compound | Substituted Amine | acs.org |

| Photochemical N-alkylation | Aliphatic Amine, o-Phenolic Ketone, Organoboronic Acid | N-Tertiary Alkylated Amine | nih.gov |

C-Amidoalkylation Processes and Related Transformations

C-amidoalkylation reactions involve the formation of a carbon-carbon bond between an enol or enolate and an N-acyliminium ion. These reactions are valuable for the synthesis of nitrogen-containing heterocyclic compounds.

The Pictet-Spengler reaction is a classic example of such a transformation, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or a related heterocyclic system. sciengine.comebrary.netuchile.clpublish.csiro.au The reaction is typically acid-catalyzed and proceeds through an iminium ion intermediate. sciengine.comebrary.netuchile.cl Phenylethylamine and its derivatives are common substrates for this reaction. sciengine.comebrary.netuchile.clthieme-connect.com The nature of the substituents on the aromatic ring of the phenylethylamine can influence the reaction's efficiency. sciengine.com

The Mannich reaction is another important C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde (B43269) and a primary or secondary amine or ammonia. unacademy.comscribd.comwikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound to yield a β-amino-carbonyl compound known as a Mannich base. scribd.comwikipedia.orgorganic-chemistry.org While N-phenyl-benzeneethanamine itself is not typically the starting material, its constituent parts (an amine and a compound with an activated aromatic ring) are key components in Mannich-type reactions.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For Benzeneethanamine, N-phenyl-, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The protons of the two phenyl rings and the ethylamine (B1201723) bridge produce distinct resonances, and the integration of these signals provides a ratio of the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons can lead to signal splitting, offering further insight into the connectivity of the carbon skeleton.

| Proton Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 6.5 - 8.0 | Multiplet |

| Methylene Protons (-CH₂-N) | 3.2 - 3.6 | Triplet |

| Methylene Protons (-CH₂-Ar) | 2.8 - 3.1 | Triplet |

| Amine Proton (N-H) | 3.5 - 4.5 | Broad Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in Benzeneethanamine, N-phenyl- gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and its local electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) |

| Aromatic Carbons (C₆H₅) | 110 - 150 |

| Methylene Carbon (-CH₂-N) | 45 - 55 |

| Methylene Carbon (-CH₂-Ar) | 35 - 45 |

Proton (¹H) NMR Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of Benzeneethanamine, N-phenyl-, the compound is first vaporized and separated from other components in a mixture as it passes through a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its identification.

Key Fragmentation Pathways:

Benzylic cleavage: Fission of the C-C bond adjacent to the phenyl ring is a common fragmentation pathway, leading to the formation of a stable tropylium (B1234903) ion (m/z 91).

Cleavage adjacent to the nitrogen atom: The C-N bond can also cleave, resulting in characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of less volatile or thermally labile compounds. The compound can be analyzed using a reverse-phase (RP) HPLC method. sielc.com For instance, a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid modifier like formic acid for MS compatibility is often employed. sielc.com Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique is highly selective and sensitive, making it suitable for the analysis of Benzeneethanamine, N-phenyl- in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency. The IR spectrum of Benzeneethanamine, N-phenyl- will display absorption bands indicative of its key structural features.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| N-H (secondary amine) | N-H Stretch | 3300 - 3500 (moderate, sharp) |

| C-H (aromatic) | C-H Stretch | 3000 - 3100 (multiple weak bands) |

| C-H (aliphatic) | C-H Stretch | 2850 - 2960 (medium to strong) |

| C=C (aromatic) | C=C Stretch | 1450 - 1600 (multiple bands) |

| C-N | C-N Stretch | 1250 - 1350 |

| Aromatic C-H Bending | Out-of-plane bending | 690 - 900 (strong) |

The presence of a band in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H group. The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl rings, while the aliphatic C-H stretching bands correspond to the ethyl bridge.

Computational Chemistry and Mechanistic Studies of Benzeneethanamine, N Phenyl Reactions

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of reactions involving phenethylamine (B48288) derivatives. nih.govrsc.org These methods allow for the detailed examination of electronic structures and energies of reactants, products, transition states, and intermediates.

Elucidation of Transition States and Intermediates

A key aspect of mechanistic studies is the identification and characterization of transition states and intermediates, which are often transient and difficult to observe experimentally. solubilityofthings.comyoutube.com Transition states represent the highest energy point on a reaction coordinate, while intermediates are temporary, relatively stable species formed during a reaction. solubilityofthings.comyoutube.com

For instance, in the enzymatic oxidation of phenylethylamine by monoamine oxidase (MAO), DFT calculations have been employed to model the reaction mechanism. nih.gov These studies have investigated various proposed mechanisms, including polar nucleophilic, radical, and hydride transfer pathways. nih.gov Computational modeling has helped to characterize the transition state for the transfer of a hydride from the α-carbon of the amine substrate to the flavin cofactor (FAD). rsc.org In a related study on phenylethanolamine N-methyltransferase, DFT calculations identified the SN2 transition state for the methyl transfer from S-adenosyl-l-methionine to the amine. nih.gov The calculated S-C and C-N distances in the transition state were found to be 2.36 Å and 2.19 Å, respectively. nih.gov

In the context of the ω-transaminase reaction, quantum chemical calculations have detailed the energy profile for the conversion of (S)-1-phenylethylamine to acetophenone. rsc.org The study characterized the transition states and intermediates, revealing that the reaction proceeds through the formation of an external aldimine with the pyridoxal-5′-phosphate (PLP) coenzyme, followed by a rate-determining deprotonation to form a quinonoid intermediate. rsc.org The final step involves the cleavage of a C–N bond in a hemiaminal intermediate, with a calculated breaking C–N bond distance of 1.89 Å in the transition state (TS8). rsc.org

The table below summarizes key findings from computational studies on transition states and intermediates in reactions of phenethylamine derivatives.

| Reaction/Enzyme | Computational Method | Key Finding | Citation |

| Phenylethanolamine N-methyltransferase | DFT (B3LYP/6-31G(d,p)) | SN2 transition state for methyl transfer with S-C and C-N distances of 2.36 Å and 2.19 Å. | nih.gov |

| ω-Transaminase | DFT | Characterization of multiple transition states and intermediates, including a quinonoid intermediate. The final C-N bond cleavage transition state has a C-N distance of 1.89 Å. | rsc.org |

| Monoamine Oxidase B | DFT (M06-2X/6-31+G(d,p)) | Investigation of a covalent intermediate with an unusually long Cα–N5 bond of ~1.62 Å. | nih.gov |

Energy Decomposition Analysis in Reaction Pathways

Energy decomposition analysis (EDA) is a computational technique used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction terms. This analysis provides a deeper understanding of the nature of chemical bonds and intermolecular interactions that govern reaction pathways.

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ias.ac.intnau.ac.in These methods are particularly valuable in studying the interactions of small molecules like Benzeneethanamine, N-phenyl- with biological macromolecules such as enzymes and receptors. nih.gov21stcenturycardiology.com

Docking studies can predict the binding mode and affinity of a ligand to a protein's active site. nih.gov For example, in studies of monoamine oxidase (MAO) inhibitors, docking simulations are used to understand how these molecules fit into the enzyme's active site and interact with key amino acid residues. rsc.org Computational studies on N-phenylpyrimidine-4-amine derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3) have used molecular docking to identify critical residues for ligand binding. nih.gov

Exploration of Radical Mechanisms in N-Phenylethylamine Transformations

While many reactions of phenethylamines proceed through ionic mechanisms, radical pathways are also possible, particularly in photochemical or high-temperature reactions. acs.orgnih.gov Computational studies can help to explore the feasibility of such radical mechanisms by calculating the energies of radical intermediates and the barriers for their formation and subsequent reactions.

For instance, the photodissociation dynamics of phenylethylamine have been investigated using computational methods. psu.edu These studies suggest that at certain wavelengths, C-C bond cleavage can occur, leading to the formation of radical fragments. psu.edu In the context of oxidative coupling reactions, DFT calculations have been used to evaluate the plausibility of pathways involving nitrogen-centered radicals. acs.org For example, in the reaction of benzamide (B126) derivatives, calculations showed that the formation of a nitrogen-centered radical via homolytic N-H bond cleavage could be a key step. acs.org

DFT has also been used to study the radical trapping activity of N-phenylhydroxylamine, a related compound, by evaluating the bond dissociation enthalpies (BDEs) of the N-H and O-H bonds. nih.gov Such calculations can predict which bond is more likely to break to form a radical and thus act as an antioxidant. nih.gov

Computational Assessment of Stereoselectivity and Chiral Induction

Many reactions involving phenethylamine derivatives can produce chiral products. Computational chemistry offers powerful tools to predict and understand the stereochemical outcome of such reactions. numberanalytics.comnih.gov

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the enantiomeric or diastereomeric excess of a reaction. numberanalytics.com For example, in asymmetric synthesis, computational methods can be used to design chiral catalysts and to understand the mechanism of chiral induction. frontiersin.orgnih.gov

A study on the stereoselective β-lithiation of N-alkyl-2-phenylaziridines utilized DFT calculations to confirm the stereochemistry of the reaction intermediates. organic-chemistry.org The calculations showed that the lithiated intermediates were configurationally stable, which is essential for achieving high stereoselectivity in the subsequent reaction with an electrophile. organic-chemistry.org In another example, DFT calculations were used to understand the stereoselectivity of a geminal bromofluoroolefination reaction by comparing the activation energies for the formation of different stereoisomeric intermediates. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Chemical Modification

Development of Derivatization Reagents and Protocols

The secondary amine functional group in Benzeneethanamine, N-phenyl- is the primary target for derivatization. Common strategies include acylation, silylation, and alkylation. gcms.cz The choice of reagent depends on the analytical technique to be employed and the desired outcome. gcms.cz

Acylation: This is a widely used method for derivatizing primary and secondary amines. gcms.cz Reagents like fluorinated anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) and acyl halides react with the amine to form stable amide derivatives. gcms.czresearch-solution.com These derivatives are often more volatile and exhibit improved chromatographic behavior. shimadzu.com For instance, N-methyl-bis(trifluoroacetamide) (MBTFA) is a reagent that reacts with primary and secondary amines to form trifluoroacetamides, which are suitable for gas chromatography (GC) analysis. gcms.czresearch-solution.com The byproducts of this reaction are neutral and volatile, preventing damage to the GC column. research-solution.com

Silylation: Silylating reagents introduce a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which increases the volatility and thermal stability of the analyte. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for derivatizing secondary amines. gcms.czchemcoplus.co.jp TBDMS derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are notably more stable to hydrolysis than their TMS counterparts, which is advantageous for sample preparation and analysis. gcms.czchemcoplus.co.jp

Chiral Derivatization: To separate the enantiomers of chiral amines related to phenethylamine (B48288), chiral derivatizing agents (CDAs) are employed. These reagents, themselves enantiomerically pure, react with the amine to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral chromatographic column. researchgate.netnih.gov A common example is the use of S-(-)-N-(trifluoroacetyl)prolyl chloride (TFPC), which reacts with chiral amines to form diastereomeric amides that can be resolved by GC-MS. researchgate.netnih.gov Other reagents like (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole ((R)-(-)-DBD-Py-NCS) have been developed for the chiral separation of phenethylamines by high-performance liquid chromatography (HPLC). nih.gov

A summary of common derivatization reagents for secondary amines like Benzeneethanamine, N-phenyl- is provided in the table below.

| Derivatization Strategy | Reagent Class | Specific Reagent Example | Derivative Formed | Key Advantages |

| Acylation | Fluorinated Anhydrides | Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Increased volatility, improved peak shape in GC. gcms.czshimadzu.com |

| Acylation | Acylating Agents | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Trifluoroacetamide | Mild reaction conditions, volatile byproducts. gcms.czresearch-solution.com |

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Trimethylsilyl (TMS) amine | Increases volatility for GC analysis. gcms.czchemcoplus.co.jp |

| Silylation | Silylating Agents | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) amine | High stability to hydrolysis. gcms.czchemcoplus.co.jp |

| Chiral Derivatization | Acyl Halides | S-(-)-N-(trifluoroacetyl)prolyl chloride (TFPC) | Diastereomeric amides | Enables enantiomeric separation on achiral columns. researchgate.netnih.gov |

Applications of Derivatization in Chromatography and Mass Spectrometry

Derivatization is a cornerstone for the successful analysis of phenethylamines by chromatographic and mass spectrometric techniques. It addresses issues such as poor volatility, thermal instability, and inadequate detector response. gcms.cz

Charge Reversal Derivatization for Enhanced Detection

In the context of mass spectrometry, particularly with electrospray ionization (ESI), the ionization efficiency of a molecule is paramount for achieving high sensitivity. Charge-reversal derivatization is an innovative strategy used to enhance the detection of molecules that are either neutral or ionize poorly in the positive ion mode. nih.govmdpi.com

While Benzeneethanamine, N-phenyl- is a basic amine and is expected to ionize well in positive mode ESI, the concept of charge reversal is more commonly applied to acidic compounds to make them detectable in the more robust positive ion mode. nih.govmdpi.com This is achieved by tagging the analyte with a reagent that contains a permanently charged cationic group, such as a quaternary amine. nih.gov This "charge inversion" converts an anionic or neutral analyte into a cationic derivative, significantly boosting the signal response in positive mode ESI-MS. nih.govresearchgate.net For example, the reagent N-(4-aminomethylphenyl)pyridinium (AMPP) has been used to derivatize carboxylic acids, improving their detection sensitivity by 10- to 20-fold. nih.gov While not directly applied to Benzeneethanamine, N-phenyl-, this principle highlights a powerful derivatization strategy for enhancing MS detection sensitivity. nih.gov

Derivatization for Improved Chromatographic Separation

Unaltered phenethylamines can exhibit poor chromatographic behavior, such as peak tailing, due to their interaction with active sites on the chromatographic column. researchgate.net Derivatization mitigates these issues by masking the polar amine group, leading to more symmetrical peak shapes and improved resolution. gcms.cz

For gas chromatography (GC), acylation or silylation increases the volatility of Benzeneethanamine, N-phenyl-, allowing it to be analyzed at lower temperatures and reducing the risk of thermal degradation. research-solution.comshimadzu.com In liquid chromatography (LC), derivatization can be used to alter the polarity of the analyte to achieve better separation from matrix components. sielc.com

A critical application of derivatization is in the separation of enantiomers. researchgate.net By reacting a chiral amine with a chiral derivatizing agent, a pair of diastereomers is formed. researchgate.netnih.gov These diastereomers have different physicochemical properties and can be separated on a non-chiral (achiral) stationary phase, which is often more robust and less expensive than chiral stationary phases. researchgate.netrsc.org For example, the derivatization of phenethylamine enantiomers with S-(-)-N-(fluoroacyl)-prolyl chloride allows for their baseline separation using capillary GC. researchgate.netnih.gov This approach is both flexible and economical for determining the enantiomeric composition of chiral amines. researchgate.net

The table below illustrates the impact of derivatization on chromatographic analysis.

| Analytical Challenge | Derivatization Strategy | Resulting Improvement | Example Reagent |

| Poor peak shape/tailing in GC | Acylation/Silylation | Symmetrical peaks, reduced column interaction. researchgate.net | MBTFA, BSTFA |

| Insufficient volatility for GC | Acylation/Silylation | Lower elution temperature, reduced thermal degradation. gcms.cz | TFAA, MTBSTFA |

| Co-elution of enantiomers | Chiral Derivatization | Formation of separable diastereomers on achiral columns. researchgate.netnih.gov | S-(-)-N-(trifluoroacetyl)prolyl chloride |

| Poor retention in reversed-phase LC | Derivatization with hydrophobic groups | Increased retention and separation from polar interferences. researchgate.net | Dansyl chloride |

Strategies for Introduction of Reporter Groups for Research Probes

To study the biological roles and targets of Benzeneethanamine, N-phenyl- or related compounds, it is often necessary to attach a reporter group. These reporter groups can be fluorescent tags for imaging, or affinity tags like biotin (B1667282) for pull-down experiments and target identification. mdpi.comresearchgate.net

Fluorescent Probes: A fluorescent moiety can be introduced by reacting Benzeneethanamine, N-phenyl- with a derivatizing agent that contains a fluorophore. For example, dansyl chloride reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives, which can be detected with high sensitivity. researchgate.net Another approach involves using reagents specifically designed for fluorescence derivatization, such as those based on benzofurazan (B1196253) or quinone structures. nih.govresearchgate.net These tagged molecules can then be used in fluorescence microscopy or other fluorescence-based assays to visualize their distribution in biological systems. mdpi.com

Synthetic Applications and Research Utility of Benzeneethanamine, N Phenyl and Its Derivatives

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The N-phenethylaniline framework is a fundamental building block for creating intricate organic molecules, particularly heterocyclic compounds like tetrahydroquinolines. nih.govorganic-chemistry.org These structures are significant as they form the core of many biologically active compounds. Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of larger molecular structures. sigmaaldrich.comijrpr.com

A primary application of N-phenethylaniline derivatives is in cyclization reactions to form new ring systems. For instance, derivatives can undergo intramolecular cyclization to produce substituted tetrahydroquinolines. nih.govnih.gov The specific reaction conditions, such as the choice of catalyst and temperature, can selectively determine the final product. For example, using a manganese pincer complex, the reaction of 2-aminobenzyl alcohol with 1-phenylethanol (B42297) can be directed to yield either 2-phenylquinoline (B181262) or 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) by modifying the base and temperature. nih.gov

One of the most notable reactions utilizing the N-phenethylaniline scaffold is the Pictet-Spengler reaction. mdpi.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure to generate tetrahydroisoquinolines or β-carbolines. mdpi.comwikipedia.org While the classic reaction requires strong acid and heat, modern variations allow the reaction to proceed under milder conditions, even without an acid catalyst in some cases. wikipedia.org The reaction's versatility has been expanded through the use of various catalysts, including Brønsted acids, Lewis acids, transition metals, and organocatalysts, to produce a wide array of aza-heterocyclic compounds. researchgate.net

The table below summarizes examples of complex molecules synthesized using N-phenethylaniline derivatives as building blocks.

| Starting Material Class | Reagent/Catalyst | Product Class | Reference |

| N-phenethylaniline derivatives | Acid catalysts (e.g., HCl) | Tetrahydroisoquinolines | wikipedia.org |

| Tryptamine derivatives | Aldehydes/Ketones, Acid | Tetrahydro-β-carbolines | mdpi.comebrary.net |

| 2-Aminobenzyl alcohols | Secondary alcohols, Mn-pincer complex | Tetrahydroquinolines | nih.gov |

| N-aryl propargylamines | Gold catalyst | Tetrahydroquinolines | organic-chemistry.org |

Utilization as Key Intermediates in Multi-Step Chemical Syntheses

In multi-step synthesis, a target molecule is constructed through a sequence of chemical reactions where the product of one step becomes the starting material for the next. utdallas.eduudel.edu N-phenethylaniline often appears as a crucial intermediate in these sequences, enabling the assembly of complex final products. utdallas.eduacs.org The synthesis of complex natural products is a prime example of where multi-step synthesis is essential. nih.govaccessscience.com

For example, N-phenethylaniline itself can be synthesized via an iron-catalyzed C-N bond formation between 2-phenylethanol (B73330) and aniline (B41778). acs.org This intermediate can then be further elaborated in subsequent steps. A common strategy involves the use of protecting groups; for instance, an amine might be temporarily converted to a less reactive amide to prevent side reactions during other transformations, and then deprotected at a later stage. utdallas.edu

The Pictet-Spengler reaction is a key example of a process where an intermediate derived from a phenethylamine (B48288) structure is crucial. mdpi.comwikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to form the heterocyclic product. wikipedia.orgebrary.net This strategy has been employed in the total synthesis of complex alkaloids like (±)-martinellic acid, where a key intermediate was prepared in nine steps and then cyclized to build the core structure. nih.gov

Exploration in Photocatalytic Systems and Photoredox Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light energy to drive chemical transformations under mild conditions. beilstein-journals.orgrsc.org These reactions often involve the generation of radical ions from substrates that can then engage in further reactions. nih.govbeilstein-journals.org

Derivatives of N-phenethylaniline, particularly N-aryl amines, are frequently used in these systems. nih.gov For example, N-phenylphenothiazine derivatives function as potent photoredox catalysts. nih.govbeilstein-journals.org By introducing different substituents onto the phenyl group, their electronic and optical properties can be fine-tuned, allowing them to catalyze reactions like the nucleophilic addition of methanol (B129727) to styrenes with high efficiency. nih.govbeilstein-journals.org

In a typical photocatalytic cycle involving an N-aryl amine, the amine acts as a reductive quencher for the excited state of a photocatalyst (like an Iridium or Ruthenium complex, or an organic dye such as Eosin Y). beilstein-journals.orgnih.gov This single-electron transfer (SET) generates an amine radical cation. nih.govbeilstein-journals.org This highly reactive intermediate can then undergo various transformations, such as deprotonation to form an α-amino radical or oxidation to an iminium ion, which can be trapped by nucleophiles. beilstein-journals.org This strategy has been applied to the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides using Eosin Y as a metal-free photocatalyst under an air atmosphere. beilstein-journals.org

The table below highlights the role of N-phenyl- functionalized compounds in photoredox chemistry.

| Compound Class | Role | Reaction Type | Key Feature | Reference |

| N-phenylphenothiazines | Photoredox Catalyst | Nucleophilic addition | Tunable redox potentials | nih.govbeilstein-journals.org |

| N,N-dimethylanilines | Substrate/Donor | Aerobic oxidative cyclization | C-H bond functionalization | beilstein-journals.org |

| N-aryltetrahydroisoquinolines | Substrate/Donor | Aza-Henry reaction | Generation of iminium ion intermediate | beilstein-journals.org |

| N-arylglycine derivatives | Substrate/Donor | Mannich-like reaction | Interception of imine intermediate by indoles | beilstein-journals.org |

Contribution to the Generation of Diverse Peptidomimetic Libraries

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability and bioavailability. nih.govmedchemexpress.com The development of libraries of these compounds is a crucial strategy in drug discovery for identifying new therapeutic leads, particularly for targeting protein-protein interactions (PPIs). asinex.comnih.gov

The phenethylamine scaffold, the core of Benzeneethanamine, N-phenyl-, is a valuable component in the design of peptidomimetics. By incorporating this and similar structures into larger molecules, chemists can create rigid or conformationally constrained scaffolds that present amino acid side-chain analogues in specific spatial orientations. asinex.com This mimics the secondary structures of peptides, such as β-turns and α-helices, which are often the key recognition motifs in PPIs. nih.govotavachemicals.com

For example, libraries of peptidomimetics have been built around scaffolds designed to mimic these secondary structures, substituted with various groups representing the natural amino acid side chains. nih.gov N-alkylation of the peptide backbone, a feature inherent to N-phenethylaniline's structure, is a known strategy to improve the properties of peptidomimetics by inducing significant structural changes and increasing stability. nih.gov The synthesis of diverse libraries, often using solid-phase techniques, allows for the high-throughput screening of thousands of compounds to discover new bioactive molecules. nih.govnih.gov

Structure Reactivity Relationship Studies of Substituted Benzeneethanamine, N Phenyl Analogues

Influence of Aromatic and Aliphatic Substituents on Chemical Reactivity

The reactivity of N-phenylbenzeneethanamine is primarily centered around the nitrogen atom's lone pair and the two aromatic rings. Substituents can alter the course and rate of reactions such as N-alkylation, acylation, and electrophilic aromatic substitution.

Aromatic Substituents:

The electronic nature of substituents on the phenyl rings plays a critical role in modulating the molecule's reactivity. This is governed by a combination of inductive and resonance effects. libretexts.orgstpeters.co.inmsu.edu

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (–OCH₃), hydroxyl (–OH), and alkyl (–R) groups increase the electron density of the aromatic ring they are attached to. masterorganicchemistry.comlibretexts.org When present on the N-phenyl ring, EDGs enhance the electron-donating character of this ring, which slightly increases the electron density and basicity of the nitrogen atom. However, this effect is often modest due to the delocalization of the nitrogen's lone pair into the same ring. When placed on the β-phenylethyl ring, EDGs activate this ring towards electrophilic aromatic substitution. For instance, anisole (B1667542) (methoxybenzene) is significantly more reactive towards electrophilic substitution than benzene (B151609). masterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO₂), cyano (–CN), and carbonyl (–COR) groups decrease the electron density of the aromatic ring. masterorganicchemistry.comlibretexts.org When attached to the N-phenyl ring, EWGs further decrease the nitrogen's basicity and nucleophilicity by pulling electron density away. When located on the β-phenylethyl ring, they deactivate the ring, making electrophilic substitution reactions more sluggish. msu.edumasterorganicchemistry.com Halogens (–F, –Cl, –Br) are a unique case; they are deactivating due to their strong inductive electron withdrawal but direct incoming electrophiles to the ortho and para positions because of resonance-based electron donation. libretexts.orgmsu.edu

The position of the substituent (ortho, meta, or para) is also crucial. For example, a para-substituent on the β-phenylethyl ring generally has a more pronounced electronic effect on reactions at that ring compared to a meta-substituent, while ortho-substituents can introduce significant steric hindrance. sundarbanmahavidyalaya.in

Aliphatic Substituents:

Substitutions on the ethyl bridge (at the α or β carbons) primarily exert steric effects and can influence the conformational preferences of the molecule.

Steric Hindrance: The introduction of alkyl groups on the carbon chain, particularly at the α-carbon (adjacent to the nitrogen), can sterically hinder the approach of reactants to the nitrogen atom. This reduces the amine's nucleophilicity more significantly than its basicity, as nucleophilic attack is more sensitive to steric bulk than protonation. masterorganicchemistry.com

Conformational Effects: The ethyl side chain in phenethylamines is flexible, but studies show a preference for a conformation where the chain is nearly perpendicular to the aromatic ring. uchile.cl Bulky substituents can alter this preference, which may in turn affect how the molecule interacts with reagents or catalysts.

The following table summarizes the expected effects of various substituents on the reactivity of N-phenylbenzeneethanamine analogues.

| Substituent Type | Position | Inductive Effect | Resonance Effect | Effect on Nitrogen Basicity | Effect on Aromatic Ring Reactivity (Electrophilic Substitution) |

| -OCH₃ | N-phenyl | -I (withdrawing) | +R (donating) | Slight Increase | Activating (ortho, para-directing) |

| β-phenylethyl | -I (withdrawing) | +R (donating) | Negligible | Activating (ortho, para-directing) | |

| -NO₂ | N-phenyl | -I (withdrawing) | -R (withdrawing) | Significant Decrease | Deactivating (meta-directing) |

| β-phenylethyl | -I (withdrawing) | -R (withdrawing) | Negligible | Deactivating (meta-directing) | |

| -CH₃ | α-carbon | +I (donating) | N/A | Increase (also steric hindrance) | N/A |

| -Cl | β-phenylethyl | -I (withdrawing) | +R (donating) | Negligible | Deactivating (ortho, para-directing) |

Stereochemical Considerations and Enantiomeric Purity in Synthetic Outcomes

When the ethylamine (B1201723) chain of N-phenylbenzeneethanamine is substituted, one or two stereocenters can be created. The control of stereochemistry is paramount in many synthetic applications, particularly in pharmaceutical chemistry, as different enantiomers or diastereomers can have distinct biological activities.

The synthesis of enantiomerically pure substituted N-phenylbenzeneethanamine analogues can be achieved through several strategies:

Asymmetric Synthesis: This involves building the chiral molecule from achiral precursors using a chiral catalyst, reagent, or auxiliary. For example, the asymmetric hydrogenation of prochiral imines is a powerful method for preparing chiral amines with high enantioselectivity. acs.org Chiral auxiliaries, such as those derived from (R)- or (S)-1-phenylethylamine, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed. mdpi.com

Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. A common approach is to react the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can often be separated by crystallization.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from natural sources, such as amino acids, to synthesize the target molecule. beilstein-journals.orgmdpi.com

The stereochemistry of a substituted N-phenylbenzeneethanamine can dictate the outcome of subsequent reactions. For example, in the synthesis of complex heterocyclic compounds, the existing stereocenter(s) can control the facial selectivity of cyclization reactions, leading to the preferential formation of one diastereomer over another. researchgate.net In diastereoselective conjugate additions, a chiral lithium amide derived from a chiral amine can add to an α,β-unsaturated ester with high stereocontrol, a key step in the synthesis of certain alkaloids. mdpi.com

Comparative Analysis with Structurally Related Phenethylamine (B48288) Derivatives and Aniline (B41778) Analogues

Understanding the reactivity of N-phenylbenzeneethanamine is enhanced by comparing it to its structural relatives: phenethylamine and aniline.

Comparison with Phenethylamine:

Phenethylamine is the parent primary amine, lacking the N-phenyl group. The addition of the phenyl group to the nitrogen has profound consequences for reactivity.

Basicity and Nucleophilicity: Phenethylamine is a moderately strong base. In contrast, the nitrogen lone pair in N-phenylbenzeneethanamine is delocalized into the N-phenyl ring through resonance. libretexts.org This delocalization significantly reduces the availability of the lone pair to accept a proton, making N-phenylbenzeneethanamine a much weaker base than phenethylamine. libretexts.org This reduced basicity also translates to lower nucleophilicity, although steric hindrance from the bulky N-phenyl group also plays a major role in slowing reaction rates. masterorganicchemistry.com

Reaction Products: While phenethylamine can be readily N-alkylated, over-alkylation to form secondary and tertiary amines is a common issue. libretexts.orgpressbooks.pub N-phenylbenzeneethanamine, being a secondary amine, can only be alkylated once more to form a tertiary amine or a quaternary ammonium (B1175870) salt.

Comparison with Aniline:

Aniline is a primary aromatic amine, consisting of an amino group directly attached to a benzene ring.

Basicity: Like N-phenylbenzeneethanamine, the nitrogen lone pair in aniline is delocalized into the benzene ring, making it a weak base. sundarbanmahavidyalaya.inlibretexts.org The presence of the electron-donating phenylethyl group in N-phenylbenzeneethanamine makes its nitrogen slightly more basic than that of aniline, but it remains a very weak base compared to aliphatic amines.

Reactivity in N-Alkylation: Both aniline and N-phenylbenzeneethanamine are relatively poor nucleophiles. However, the nitrogen in N-phenylbenzeneethanamine is more sterically hindered due to the presence of the phenylethyl group in addition to the phenyl group. This makes reactions like N-alkylation even slower for N-phenylbenzeneethanamine compared to aniline under similar conditions. nih.gov

Aromatic Ring Reactivity: The –NH₂ group in aniline is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. The –NH-phenylethyl group in N-phenylbenzeneethanamine is also activating and ortho, para-directing, but its activating strength is somewhat attenuated because the nitrogen lone pair is delocalized into its own phenyl ring, making it less available to donate into the other ring. msu.edu

The following table provides a comparative summary of key properties.

| Compound | Structure | Class | Basicity (pKa of conjugate acid) | Nitrogen Nucleophilicity | Key Reactivity Features |

| Phenethylamine | C₆H₅CH₂CH₂NH₂ | Primary Aliphatic | ~9.8 nih.gov | High | Strong base; prone to over-alkylation. libretexts.org |

| Benzeneethanamine, N-phenyl- | C₆H₅CH₂CH₂NH(C₆H₅) | Secondary Aromatic/Aliphatic | Low (significantly < 9.8) | Moderate to Low | Weak base; sterically hindered N; two aromatic rings for substitution. libretexts.org |

| Aniline | C₆H₅NH₂ | Primary Aromatic | ~4.6 libretexts.org | Low | Very weak base; ring is highly activated for electrophilic substitution. msu.edu |

| N-Methylphenethylamine | C₆H₅CH₂CH₂NH(CH₃) | Secondary Aliphatic | ~10.14 wikipedia.org | High | Stronger base than phenethylamine; less sterically hindered than N-phenylbenzeneethanamine. |

Q & A

Q. What are the key thermodynamic properties of N-phenylbenzeneethanamine, and how do they influence experimental design?

Critical thermodynamic parameters include boiling point (Tboil), enthalpy of vaporization (ΔvapH), and heat capacity (Cp,liquid). These properties determine solvent selection, reaction temperature optimization, and purification strategies. For instance, NIST data indicates ΔvapH values for structurally similar compounds range between 40–60 kJ/mol, requiring careful control of distillation conditions . Experimental protocols should prioritize pressure-adjusted boiling points to avoid thermal degradation during synthesis.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing N-phenylbenzeneethanamine derivatives?

- Nuclear Magnetic Resonance (NMR): Analyze substituent effects on aromatic protons and amine groups, with <sup>1</sup>H NMR chemical shifts typically appearing at δ 6.5–7.5 ppm for phenyl rings and δ 2.5–3.5 ppm for ethylamine chains .

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weights and fragmentation patterns, particularly for nitro- or halogen-substituted derivatives (e.g., m/z 228.25 for 4-nitro-N-phenyl derivatives) .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase methods with C18 columns and UV detection (λ = 254 nm) to assess purity, especially for polar derivatives like hydroxylated analogs .

Q. How can reaction conditions be optimized for synthesizing nitro-substituted N-phenylbenzeneethanamine derivatives?

Nitration of the phenyl ring requires controlled electrophilic substitution. Key steps include:

- Using mixed acid (HNO3/H2SO4) at 0–5°C to minimize byproducts.

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3).

- Post-synthesis purification via recrystallization in ethanol/water (70:30 v/v), yielding >90% purity for 4-nitro derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate N-phenylbenzeneethanamine derivatives in biological assays?

- Substituent Variation: Systematically modify substituents on the phenyl ring (e.g., -NO2, -OCH3, -F) to assess electronic and steric effects. For example, 4-nitro groups enhance receptor binding affinity in PMI assays, while 2,5-dimethoxy substitutions reduce solubility .

- Assay Design: Use dose-response curves (IC50 values) in triplicate to ensure reproducibility. Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational strategies resolve contradictions in reported biological activities of N-phenylbenzeneethanamine derivatives?

- Molecular Docking: Compare binding poses of derivatives (e.g., 4-methoxy vs. 2,5-difluoro analogs) against target proteins (e.g., SdiA). Use AutoDock Vina with AMBER force fields to calculate binding energies (ΔG). For example, 4-methoxy derivatives form hydrogen bonds with polar residues (e.g., Ser123), while fluorinated analogs exhibit hydrophobic interactions .

- MD Simulations: Perform 100-ns simulations to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts affecting activity .

Q. How do steric and electronic effects influence the regioselectivity of N-phenylbenzeneethanamine derivatives in catalytic reactions?

- Steric Effects: Bulky substituents (e.g., -CF3) at the para position hinder nucleophilic attack, favoring meta substitution in SNAr reactions.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO2) deactivate the ring, directing electrophiles to ortho/para positions. DFT calculations (B3LYP/6-311+G**) can predict charge distribution and reactive sites .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.